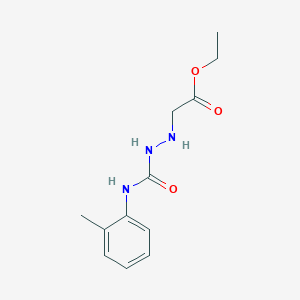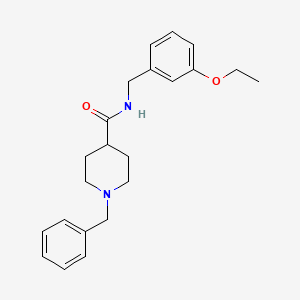![molecular formula C24H20N4O6 B11112445 N,N-diethyl-4-[(E)-(2,4,7-trinitro-9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B11112445.png)
N,N-diethyl-4-[(E)-(2,4,7-trinitro-9H-fluoren-9-ylidene)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIETHYL-N-{4-[(2,4,7-TRINITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL}AMINE is a complex organic compound known for its unique structure and properties. It contains a fluorenone core substituted with nitro groups and a diethylamino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-N-{4-[(2,4,7-TRINITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL}AMINE typically involves the following steps:
Nitration of Fluorenone: Fluorenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2, 4, and 7 positions, forming 2,4,7-trinitrofluorenone.
Formation of the Ylidene Intermediate: The trinitrofluorenone is then reacted with a suitable aldehyde to form the ylidene intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality N,N-DIETHYL-N-{4-[(2,4,7-TRINITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL}AMINE .
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-N-{4-[(2,4,7-TRINITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL}AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-DIETHYL-N-{4-[(2,4,7-TRINITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL}AMINE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-N-{4-[(2,4,7-TRINITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL}AMINE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and the fluorenone core play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,7-Trinitrofluorenone: Shares the same fluorenone core with nitro substitutions but lacks the diethylamino group.
N,N-Diethyl-4-aminobenzaldehyde: Contains the diethylamino group but lacks the fluorenone core and nitro groups.
Uniqueness
N,N-DIETHYL-N-{4-[(2,4,7-TRINITRO-9H-FLUOREN-9-YLIDEN)METHYL]PHENYL}AMINE is unique due to the combination of the fluorenone core, nitro groups, and diethylamino group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H20N4O6 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[(E)-(2,4,7-trinitrofluoren-9-ylidene)methyl]aniline |
InChI |
InChI=1S/C24H20N4O6/c1-3-25(4-2)16-7-5-15(6-8-16)11-20-21-12-17(26(29)30)9-10-19(21)24-22(20)13-18(27(31)32)14-23(24)28(33)34/h5-14H,3-4H2,1-2H3/b20-11+ |
InChI Key |
ZWFSTKRECNJPAR-RGVLZGJSSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-4-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)benzamide](/img/structure/B11112372.png)

![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11112377.png)
![1-(4-Chlorophenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine](/img/structure/B11112386.png)
![7-(4-Methoxyphenyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11112388.png)
![N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-bromobenzamide](/img/structure/B11112393.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)-4-(methylsulfanyl)benzene-1-sulfonamide](/img/structure/B11112394.png)


![N-{2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide](/img/structure/B11112414.png)
![Pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11112418.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B11112420.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide](/img/structure/B11112426.png)
![3-(3-bromophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11112431.png)
